(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone
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Overview
Description
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
is a chemical compound with the empirical formula C7H8N2O3 . It is available in solid form .
Molecular Structure Analysis
The IUPAC name for6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
is 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
. The InChI code is 1S/C6H8N2O/c1-4-8-6(9-5-1)2-3-7-8/h2-3H,1,4-5H2
. Physical and Chemical Properties Analysis
The molecular weight of6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine
is 124.14 . It has a boiling point of 241.3±9.0 C at 760 mmHg .
Scientific Research Applications
Molecular Interaction Studies
Compounds with structures related to pyrazole and piperazine have been studied for their molecular interactions with receptors, such as the CB1 cannabinoid receptor. For example, a study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) explored its conformational dynamics and interactions with the CB1 receptor, providing insights into the structural requirements for receptor binding and activity (Shim et al., 2002).
Antimicrobial Applications
Pyrazole and isoxazole derivatives, including those with trifluoromethylphenyl and piperazinyl groups, have been synthesized and evaluated for their antibacterial and antifungal activities. Such studies contribute to the search for new antimicrobial agents amid growing resistance to existing drugs (Sanjeeva et al., 2022).
Anticancer Research
Research into the synthesis and characterization of pyrazoline derivatives, including those with phenylmethanone structures, has been conducted to explore their potential pharmacological activities, including anticancer properties. These efforts are part of a broader initiative to discover new therapeutic molecules with improved efficacy against various cancer types (Mumtaz et al., 2015).
Structural and Molecular Characterization
The synthesis and molecular structure investigations of new compounds incorporating pyrazole, piperidine, and aniline moieties, supported by X-ray crystallography and DFT calculations, exemplify the ongoing efforts to understand the structural basis of molecular properties and reactivity. Such studies are foundational for the rational design of molecules with desired biological or physical properties (Shawish et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F3N5O2/c24-23(25,26)17-3-1-4-19(15-17)29-12-10-28(11-13-29)18-5-8-30(9-6-18)21(32)20-16-27-31-7-2-14-33-22(20)31/h1,3-4,15-16,18H,2,5-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMCQABPFYLXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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